molecular formula C8H13ClN2O3 B6285163 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride CAS No. 2648982-20-9

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride

Cat. No.: B6285163
CAS No.: 2648982-20-9
M. Wt: 220.7
InChI Key:
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Description

1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C8H12N2O3·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with 1,6-heptanediol, which undergoes a series of reactions including oxidation, substitution, and cyclization to form the desired spiro compound . The reaction conditions often involve the use of organic solvents such as ethanol and ether, and the reactions are carried out under controlled temperatures to ensure the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The final product is typically purified through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spiro compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride can be compared with other spiro compounds such as 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride . While both compounds share a similar spiro structure, they differ in the position of the nitrogen atoms and the overall molecular configuration. This uniqueness can influence their reactivity and potential applications, making this compound a valuable compound in its own right.

Properties

CAS No.

2648982-20-9

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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